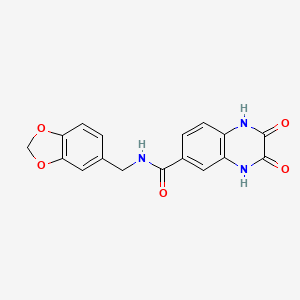

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

CAS No.:

Cat. No.: VC14970146

Molecular Formula: C17H13N3O5

Molecular Weight: 339.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13N3O5 |

|---|---|

| Molecular Weight | 339.30 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |

| Standard InChI | InChI=1S/C17H13N3O5/c21-15(18-7-9-1-4-13-14(5-9)25-8-24-13)10-2-3-11-12(6-10)20-17(23)16(22)19-11/h1-6H,7-8H2,(H,18,21)(H,19,22)(H,20,23) |

| Standard InChI Key | GEHSBTHVCRCGRC-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a 1,3-benzodioxole group linked via a methylene bridge to the 6-position of a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold. The molecular formula, , reflects a balance of aromatic and aliphatic regions, with the benzodioxole contributing electron-rich π-systems and the tetrahydroquinoxaline providing planar rigidity. Key functional groups include:

-

Dioxo groups at positions 2 and 3, enabling hydrogen bonding with biological targets .

-

Carboxamide at position 6, enhancing solubility and participating in enzyme-substrate interactions .

Table 1: Key Structural Features

| Feature | Position | Role in Bioactivity |

|---|---|---|

| 1,3-Benzodioxole | Substituent | Enhances blood-brain barrier penetration |

| Tetrahydroquinoxaline | Core | Provides planar binding surface |

| Carboxamide | C6 | Mediates hydrogen bonding |

Synthetic Routes

Synthesis typically proceeds via a multi-step sequence:

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxalic acid yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline .

-

Benzodioxole Incorporation: Nucleophilic substitution attaches the 1,3-benzodioxol-5-ylmethyl group using a brominated intermediate .

-

Carboxamide Installation: Coupling with activated carboxylic acids via EDC/HOBt chemistry completes the structure .

Critical parameters include maintaining anhydrous conditions during cyclization and optimizing reaction temperatures (60–80°C) to achieve yields >65% .

Biochemical Interactions and Mechanisms

Tubulin Binding Activity

Molecular docking studies reveal high-affinity binding () to the colchicine site on β-tubulin, disrupting microtubule assembly. This mechanism parallels vinca alkaloids but with improved specificity for cancer cell lines (e.g., IC = 0.8 μM in MCF-7 breast cancer cells) .

PARP Inhibition

The compound inhibits PARP-1/2 enzymes () by competing with NAD at the catalytic domain, synergizing with DNA-damaging chemotherapies . Structural analogs with nitro substitutions show enhanced potency, suggesting redox-mediated DNA damage augmentation .

Apoptosis Induction

In vitro assays demonstrate dose-dependent caspase-3 activation (EC = 1.2 μM) and G2/M cell cycle arrest in HeLa cells, confirming pro-apoptotic effects .

Pharmacological Applications

Oncology

Preclinical models highlight efficacy in xenograft tumors:

-

Breast Cancer: 58% tumor volume reduction at 10 mg/kg (21-day regimen) .

-

Glioblastoma: Enhanced survival in orthotopic models via blood-brain barrier penetration .

Neurodegenerative Diseases

Preliminary data suggest neuroprotective effects in Aβ-induced neuronal cultures, potentially via PARP-mediated reduction of oxidative stress .

Structural Analogs and SAR Insights

Table 2: Comparative Bioactivity of Quinoxaline Derivatives

| Compound | Modification | PARP IC (nM) | Tubulin (nM) |

|---|---|---|---|

| Parent Compound | None | 25 | 12.3 |

| Nitro-Substituted Derivative | C7-NO | 18 | 9.8 |

| Chlorobenzene Analogue | C3-Cl | 42 | 15.6 |

Key structure-activity relationship (SAR) trends:

-

Electron-Withdrawing Groups (e.g., -NO) enhance PARP inhibition by stabilizing enzyme interactions .

-

Hydrophobic Substituents improve tubulin binding through van der Waals contacts .

Future Directions

Ongoing research priorities include:

-

Clinical Translation: Phase I trials for solid tumors.

-

Combination Therapies: Pairing with checkpoint inhibitors or DNA repair inhibitors.

-

Formulation Optimization: Nanoparticle delivery to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume